Hexadecyl glucoside

概要

説明

Hexadecyl glucoside, also known as Hexadecyl D-glucoside, is a type of alkyl glucoside . Alkyl glucosides are used in cosmetics, functioning primarily as surfactants, but some also serve as skin conditioning agents, hair conditioning agents, or emulsion stabilizers .

Synthesis Analysis

Hexadecyl glucoside can be synthesized by reacting an alcohol with a cyclic form of glucose (D-glucopyranose) . A typical procedure involves mixing glucose with n-dodecanol in a round-bottom flask, then adding an acid catalyst. The solution is then heated under vacuum for the desired reaction time .Molecular Structure Analysis

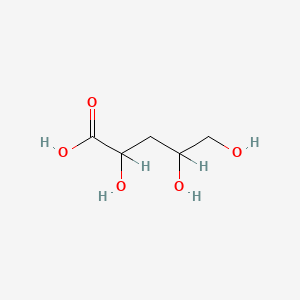

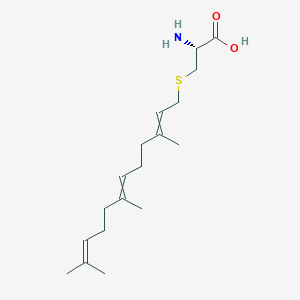

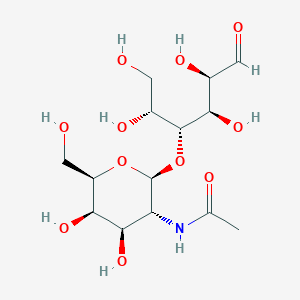

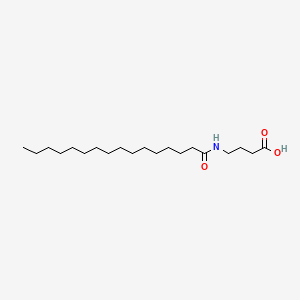

Hexadecyl glucoside has a molecular formula of C22H44O6 and a molecular weight of 404.58 . It contains 72 bonds in total, including 28 non-H bonds, 17 rotatable bonds, 1 six-membered ring, 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 2 ethers (aliphatic) .Physical And Chemical Properties Analysis

Hexadecyl glucoside has a molecular formula of C22H44O6 and a molecular weight of 404.58 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

Biomedical Industry

Hexadecyl glucoside: has significant applications in the biomedical field. It is used in the enzymatic synthesis of glycosyl compounds like 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G) and α-glucosyl hesperidin (Hsp-G) , which are important for their pharmaceutical properties . These compounds have improved bioavailability and targeting effects due to the stable structures conferred by glycosylation .

Food Industry

In the food industry, Hexadecyl glucoside serves as an emulsifier and stabilizer. It is involved in the production of potent antioxidants and alkyl glucosides using enzymes like β-glucosidase from sources such as Aspergillus niger . These compounds enhance the antioxidant activity of food extracts and are used as natural, low-cost antioxidants .

Cosmetics

Hexadecyl glucoside: is utilized in cosmetics primarily as a surfactant and emulsifier. It helps in stabilizing emulsions and is considered safe for use in cosmetic products due to its low toxicity and high biodegradability . It also functions as a skin and hair conditioning agent .

Environmental Engineering

In environmental engineering, Hexadecyl glucoside contributes to the development of eco-friendly materials. It is used in the synthesis of hydrogels that adapt to environmental conditions, such as anti-freezing and anti-dehydration properties . Additionally, it is involved in creating microemulsions for enhanced oil recovery, showcasing its potential in sustainable energy solutions .

Pharmaceuticals

Hexadecyl glucoside: plays a role in pharmaceutical applications, particularly in drug delivery systems. It is used to form microemulsions that can stabilize emulsions for transdermal delivery of drugs . Its surfactant properties facilitate the solubilization and stabilization of active pharmaceutical ingredients.

Surfactant Research

Research on Hexadecyl glucoside as a surfactant has revealed its effectiveness in reducing surface tension and forming micelles, which are crucial for detergency and solubilization processes . Studies have also focused on its mixed micellization behavior with cationic amphiphiles, indicating its potential for synergistic effects in various applications .

Safety and Hazards

作用機序

Target of Action

Hexadecyl glucoside, also known as cetyl alcohol, primarily targets the skin and hair. It is commonly used in cosmetic and personal care products such as shampoos, creams, and lotions . It acts as an opacifier, emulsifier, and thickening agent that alters the thickness of the liquid, and increases and stabilizes the foaming capacity .

Mode of Action

Hexadecyl glucoside interacts with its targets by forming a protective layer on the skin and hair, preventing moisture loss. Due to its water-binding property, it is commonly used as an emollient that prevents drying and chapping of the skin . It also has hydrating properties that make it a suitable emulsifier and stabilizer in pharmaceutical formulations .

Biochemical Pathways

Hexadecyl glucoside affects the skin’s natural lipid barrier. Glucoside hydrolases in human skin are likely to break down these ingredients to release their respective fatty acids and glucose . This process helps maintain the skin’s moisture balance and prevents dryness.

Pharmacokinetics

The systemic pharmacokinetics of hexadecyl glucoside in terms of absorption, plasma concentrations, bioavailability, and distribution are necessary for safety evaluation . .

Result of Action

The primary result of hexadecyl glucoside’s action is the prevention of skin dryness and chapping. It forms a protective layer on the skin, helping to retain moisture and maintain the skin’s natural lipid barrier . It also increases and stabilizes the foaming capacity of cosmetic products, improving their texture and application .

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-hexadecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-22-21(26)20(25)19(24)18(17-23)28-22/h18-26H,2-17H2,1H3/t18-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEMERHSTIDLSE-QMCAAQAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226281 | |

| Record name | Hexadecyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75319-63-0 | |

| Record name | Hexadecyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075319630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O529Z601A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the applications of Hexadecyl Glucoside in different formulations?

A1: Hexadecyl Glucoside is a surfactant commonly used in cosmetic and pharmaceutical formulations. Its properties make it suitable for a range of applications:

- Foaming Agent: Research suggests that combining Hexadecyl Glucoside with other surfactants like long-chain alpha-olefin sulfonates and betaine-type surfactants can create a salt-tolerant and temperature-resistant foaming agent. [] This type of formulation is particularly valuable for enhanced oil recovery processes, such as foam flooding and foam drilling, even under harsh reservoir conditions.

- Creams and Lotions: Hexadecyl Glucoside is also utilized as an emulsifier in cosmetic creams and lotions. [] Its ability to help mix oil and water phases contributes to the product's texture and stability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Methoxyphenyl)-1-piperazinyl]pyrimidine](/img/structure/B1220860.png)

![1-[4-(4-Bromophenyl)-2-thiazolyl]-4-piperidinecarboxamide](/img/structure/B1220863.png)